N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride
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Overview
Description
N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride is a chemical compound with the molecular formula C6H6ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the desired carbimidoyl chloride .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
5-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride.
Thiophene-2-carboxylic acid: Another related compound with similar chemical properties.
N-Hydroxythiophene-2-carbimidoyl Chloride: A structurally similar compound with potential overlapping applications.
Properties
Molecular Formula |
C6H6ClNOS |
---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
N-hydroxy-5-methylthiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3 |
InChI Key |
GKTGKTPCSUXHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=NO)Cl |
Origin of Product |
United States |
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